An In-depth Technical Guide to Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone: Properties, Synthesis, and Analytical Characterization
An In-depth Technical Guide to Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone: Properties, Synthesis, and Analytical Characterization
A Senior Application Scientist's Perspective on a Novel Phenylpiperazine Derivative
Introduction
The N-arylpiperazine moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] These compounds are of significant interest to researchers in drug development for their proven interaction with a variety of biological targets. This guide provides a comprehensive overview of the basic properties of a specific derivative, Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone . Due to the limited availability of experimental data for this novel compound, this document will present the currently available predicted data, propose a logical synthetic pathway, and provide a detailed analysis of the closely related and well-documented compound, Cyclopentyl phenyl ketone , as a practical analogue. This dual approach offers both a forward-looking perspective on the target molecule and a solid, experimentally grounded framework for its future investigation.
Part 1: Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone
This section focuses on the available information for the target compound. It is important to note that the physicochemical properties listed are primarily based on computational predictions from chemical supplier databases and have not yet been extensively validated in peer-reviewed literature.
Predicted Physicochemical Properties
The following table summarizes the predicted properties for Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone. These values serve as an initial guide for handling and characterization.
| Property | Predicted Value |
| Molecular Formula | C19H28N2O |
| Molecular Weight | 300.44 g/mol |
| Boiling Point | 421.8°C at 760 mmHg |
| Density | 1.088 g/cm³ |
| Flash Point | 173.3°C |
| pKa | 7.55 ± 0.10 |
| LogP | 2.68270 |
Data sourced from chemical supplier predictive modeling.
Proposed Synthesis: A Mechanistic Approach
A plausible and efficient route for the synthesis of Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone is the Mannich reaction. This three-component condensation is a classic and reliable method for the aminomethylation of a carbon acid, in this case, a ketone.[3][4]
The proposed synthesis involves the reaction of Cyclopentyl phenyl ketone with formaldehyde and N-methylpiperazine. The ketone provides the active hydrogen, formaldehyde acts as the electrophile, and N-methylpiperazine is the amine component.
Figure 1: Proposed synthesis of Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone via the Mannich reaction.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Cyclopentyl phenyl ketone (1 equivalent) in ethanol.
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Addition of Reagents: To the stirred solution, add N-methylpiperazine (1.1 equivalents) followed by an aqueous solution of formaldehyde (37%, 1.2 equivalents).
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Acidification and Reflux: Acidify the mixture with a catalytic amount of concentrated hydrochloric acid. Heat the reaction mixture to reflux and maintain for 4-6 hours.
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Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 2: A Case Study with a Validated Analogue: Cyclopentyl phenyl ketone
To provide a more concrete and experimentally validated guide, we will now turn our attention to Cyclopentyl phenyl ketone (CAS No: 5422-88-8).[5] This compound is the direct precursor to our target molecule in the proposed synthesis and shares the core cyclopentyl ketone and phenyl moieties.
Physicochemical Properties of Cyclopentyl phenyl ketone
The following properties have been experimentally determined and are widely reported in chemical literature and databases.[6][7]
| Property | Experimental Value | Source |
| CAS Number | 5422-88-8 | [5][7] |
| Molecular Formula | C12H14O | [8] |
| Molecular Weight | 174.24 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 136-140°C at 16 mmHg | |
| Density | 1.036 g/cm³ | |
| Refractive Index | 1.5440 | |
| Solubility | Insoluble in water; Soluble in ethanol and ether | [6] |
Synthesis of Cyclopentyl phenyl ketone
A common and high-yielding method for the synthesis of Cyclopentyl phenyl ketone is the Grignard reaction.[6][9] This approach involves the reaction of a Grignard reagent, cyclopentylmagnesium bromide, with benzonitrile.
Figure 2: Synthesis of Cyclopentyl phenyl ketone via Grignard reaction.
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Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 equivalents). Add a solution of bromocyclopentane (1 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to initiate the formation of cyclopentylmagnesium bromide.
-
Addition of Benzonitrile: Once the Grignard reagent is formed, cool the reaction mixture to 0°C and add a solution of benzonitrile (1 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred solution of 1 M hydrochloric acid cooled in an ice bath.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.[9]
Analytical Characterization
The structural confirmation of both the target molecule and its precursor would rely on a combination of standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would confirm the presence of aromatic protons, the cyclopentyl ring protons, and for the target molecule, the protons of the methylpiperazine and the methylene bridge. The chemical shifts and coupling patterns would be diagnostic.
-
¹³C NMR: Would show characteristic signals for the carbonyl carbon, the aromatic carbons, the cyclopentyl carbons, and again for the target molecule, the carbons of the piperazine ring and the methylene linker.
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1670-1690 cm⁻¹ would be indicative of the aryl ketone carbonyl group in both molecules.
-
Mass Spectrometry (MS): Would provide the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.
Conclusion
While "Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone" is a novel compound with limited currently available experimental data, its structural features suggest it is a promising candidate for further research in medicinal chemistry. This guide has provided the available predicted data and a plausible synthetic route to facilitate its initial investigation. Furthermore, the detailed examination of its precursor, "Cyclopentyl phenyl ketone," offers a robust, experimentally validated framework for the synthesis, purification, and characterization of this class of compounds. Researchers and drug development professionals can leverage the methodologies and data presented herein as a solid foundation for exploring the potential of this and related N-arylpiperazine derivatives.
References
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